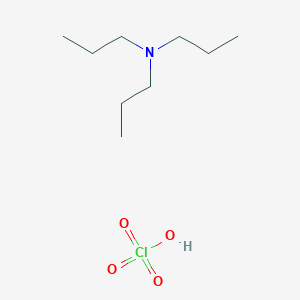
Perchloric acid--N,N-dipropylpropan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–N,N-dipropylpropan-1-amine (1/1) is a chemical compound that combines perchloric acid and N,N-dipropylpropan-1-amine in a 1:1 ratio. Perchloric acid is a strong acid known for its oxidizing properties, while N,N-dipropylpropan-1-amine is a tertiary amine with applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–N,N-dipropylpropan-1-amine typically involves the reaction of perchloric acid with N,N-dipropylpropan-1-amine. This reaction is carried out in a non-aqueous solvent such as glacial acetic acid to ensure the complete dissolution of both reactants. The reaction conditions include maintaining a controlled temperature and using a titration method to achieve the desired stoichiometry .
Industrial Production Methods
In an industrial setting, the production of perchloric acid–N,N-dipropylpropan-1-amine involves large-scale titration processes. The reactants are mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as an oxidizing agent in various chemical reactions.
Substitution: The tertiary amine group in N,N-dipropylpropan-1-amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used, and the reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: The major products formed include oxidized derivatives of N,N-dipropylpropan-1-amine.
Substitution: The products depend on the specific substituents introduced during the reaction, resulting in various substituted amine derivatives.
Scientific Research Applications
Perchloric acid–N,N-dipropylpropan-1-amine has several applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a reagent in the preparation of biological samples.
Mechanism of Action
The mechanism of action of perchloric acid–N,N-dipropylpropan-1-amine involves its strong acidic and oxidizing properties. Perchloric acid dissociates to release hydrogen ions, which can protonate various substrates, facilitating chemical reactions. The tertiary amine group in N,N-dipropylpropan-1-amine can act as a nucleophile, participating in substitution reactions. The combination of these properties makes the compound versatile in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tripropylamine: A tertiary amine similar to N,N-dipropylpropan-1-amine but with three propyl groups attached to the nitrogen atom.
Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.
Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom.
Uniqueness
Perchloric acid–N,N-dipropylpropan-1-amine is unique due to its combination of a strong acid and a tertiary amine. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
61947-96-4 |
|---|---|
Molecular Formula |
C9H22ClNO4 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N,N-dipropylpropan-1-amine;perchloric acid |
InChI |
InChI=1S/C9H21N.ClHO4/c1-4-7-10(8-5-2)9-6-3;2-1(3,4)5/h4-9H2,1-3H3;(H,2,3,4,5) |
InChI Key |
NZNFVUCXKUHNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















